molecular formula C9H15N3O2S B2712143 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2137793-81-6

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide

Katalognummer B2712143
CAS-Nummer: 2137793-81-6
Molekulargewicht: 229.3
InChI-Schlüssel: VYAMNARIRZAMCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 2137793-81-6 . It has a molecular weight of 229.3 . The IUPAC name for this compound is 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide .


Molecular Structure Analysis

The InChI code for 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is 1S/C9H15N3O2S/c1-12-6-8 (15 (10,13)14)9 (11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3, (H2,10,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is a powder at room temperature . The compound is stable under normal shipping temperatures .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential in inhibiting cyclooxygenase-2 (COX-2), presenting a significant interest in medicinal chemistry for their anti-inflammatory and anticancer properties. The synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives revealed a number of potent and selective inhibitors of COX-2. This research identified compounds with acceptable pharmacokinetic profiles, highlighting the structural optimization efforts to improve drug-like properties (Penning et al., 1997).

Heterocyclic Sulfonamides Synthesis

The development of heterocyclic sulfonamides, including pyrazole-4-sulfonamides, has demonstrated their utility in medicinal chemistry. A parallel medicinal chemistry enabled method for their synthesis was efficient and selective, facilitating the creation of compounds with potential pharmacological activities. This reactivity expands to access other heterocyclic sulfonyl fluorides, underlining the versatility of this chemical class in drug development (Tucker, Chenard, & Young, 2015).

Antimicrobial and Anticancer Activities

Research into novel heterocyclic compounds containing a sulfonamido moiety has yielded promising antibacterial agents. The synthesis of pyran, pyridine, and pyridazine derivatives, among others, showed significant antibacterial activity, indicating the potential for developing new antimicrobial agents. Similarly, the investigation of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity revealed their application in targeting various enzymes involved in cancer and neurodegenerative diseases, suggesting a multipurpose pharmacological profile with therapeutic implications (Azab, Youssef, & El‐Bordany, 2013); (Ozmen Ozgun et al., 2019).

Enzyme Inhibition for Therapeutic Applications

The exploration of pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors underscores the strategy of targeting enzyme inhibition for therapeutic benefit. The study highlighted the inhibitory effects of these compounds on human carbonic anhydrase isoenzymes, revealing the potential for treating conditions associated with dysregulated enzyme activity (Mert et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

3-cyclopentyl-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAMNARIRZAMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.